molecular formula C6H10ClNO B2623446 N-cyclobutyl-N-methylcarbamoyl chloride CAS No. 1383546-58-4

N-cyclobutyl-N-methylcarbamoyl chloride

Cat. No.: B2623446
CAS No.: 1383546-58-4
M. Wt: 147.6
InChI Key: XEGKZCVQLPQMTK-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N-methylcarbamoyl chloride (CAS No: 1534647-21-6) is a chemical building block with the molecular formula C 6 H 10 ClNO . This compound belongs to the reactive carbamoyl chloride class, characterized by its carbonyl chloride group (-C(=O)Cl) attached to a nitrogen atom that is substituted with both a methyl and a cyclobutyl group . Carbamoyl chlorides are highly valuable in organic synthesis as electrophilic reagents, primarily used to introduce the N-cyclobutyl-N-methylcarbamoyl moiety into other molecules via nucleophilic substitution reactions . This allows researchers to rapidly generate amides, ureas, and other carbonyl derivatives, making it a versatile intermediate for constructing compound libraries for structure-activity relationship (SAR) studies . The cyclobutyl ring introduces significant three-dimensionality and potential metabolic stability to the resulting molecules, which is of growing interest in medicinal chemistry for developing new pharmacologically active compounds . As a highly reactive reagent, it requires careful handling, typically involving cold-chain transportation and storage to maintain its stability and purity . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8(6(7)9)5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGKZCVQLPQMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383546-58-4
Record name N-cyclobutyl-N-methylcarbamoyl chloride
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Reactivity Profiles and Mechanistic Studies of N Cyclobutyl N Methylcarbamoyl Chloride

Electrophilic Carbamoylation Reactions

As an electrophilic carbamoylating agent, N-cyclobutyl-N-methylcarbamoyl chloride can transfer its N-cyclobutyl-N-methylcarbamoyl moiety to nucleophilic substrates. These reactions are fundamental in the synthesis of carbamates, ureas, and amides.

This compound readily reacts with hydroxyl-containing nucleophiles, such as alcohols and phenols, to form the corresponding N-cyclobutyl-N-methylcarbamates. This transformation proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the stable carbamate (B1207046) product. A base, such as pyridine or triethylamine (B128534), is often employed to neutralize the hydrogen chloride byproduct.

The O-carbamoylation reaction pathway involves the direct formation of a carbon-oxygen bond between the nucleophile and the carbamoyl chloride. When the hydroxyl-containing nucleophile is chiral, the reaction is generally expected to proceed with retention of stereochemistry at the chiral center of the alcohol, as the reaction does not involve the breaking of any bonds at that center. The stereochemical integrity of the product is a critical consideration in asymmetric synthesis. However, without specific experimental studies on this compound, this remains a general expectation based on the known reactivity of similar carbamoyl chlorides.

The formation of carbamates can be influenced by catalysts. While specific studies involving this compound are not documented in the available literature, analogies can be drawn from related systems.

Rhodium Catalysis : Rhodium complexes are known to catalyze carbamate synthesis, often through different mechanistic pathways such as C-H amination where a nitrene intermediate is involved. nih.gov In the context of a direct reaction with a carbamoyl chloride, a rhodium catalyst might play a role in activating either the alcohol or the carbamoyl chloride, although this is less common.

N-Methylimidazole Catalysis : N-Methylimidazole is an effective nucleophilic catalyst for acylation reactions. It can react with this compound to form a highly reactive N-acylimidazolium intermediate. This intermediate is a more potent electrophile than the parent carbamoyl chloride and is readily attacked by the hydroxyl nucleophile, thereby accelerating the rate of carbamate formation.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a straightforward and common method for the synthesis of N,N'-disubstituted ureas. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. Similar to carbamate formation, this proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a stable urea and hydrogen chloride. An auxiliary base is typically required to scavenge the acid produced.

Below is an illustrative table of potential N,N'-disubstituted ureas that could be synthesized from this compound and various amines.

Amine ReactantProductMolecular Formula of Product
Aniline1-Cyclobutyl-1-methyl-3-phenylureaC12H16N2O
Benzylamine1-Benzyl-3-cyclobutyl-3-methylureaC13H18N2O
Piperidine1-(Cyclobutyl(methyl)carbamoyl)piperidineC11H20N2O

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a carbamoyl group onto an aromatic or heteroaromatic ring. unizar.esorganic-chemistry.org This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding N-cyclobutyl-N-methylbenzamide derivative. The reaction's feasibility and the position of substitution are dependent on the nature and substitution pattern of the aromatic substrate.

Formation of Carbamate Linkages with Hydroxyl-Containing Nucleophiles

C-H Carbamoylation Strategies

Direct C-H carbamoylation represents an advanced and atom-economical approach to the synthesis of amides and carbamates. This strategy involves the direct functionalization of a C-H bond, bypassing the need for pre-functionalized starting materials. While there is no specific literature detailing the use of this compound in such reactions, it could potentially serve as a carbamoyl source in transition metal-catalyzed C-H activation contexts. These reactions typically employ catalysts based on palladium, rhodium, or iridium and often require a directing group on the substrate to achieve site-selectivity.

Activation Methods for Carbamoyl Chlorides (e.g., Trimethylsilyl Triflate Activation)

A key method for enhancing the electrophilicity of carbamoyl chlorides is through activation with a Lewis acid. Trimethylsilyl triflate (TMSOTf) has been effectively employed for this purpose. This activation proceeds via the in situ generation of a highly electrophilic carbamoyl triflate intermediate. The interaction between the carbamoyl chloride and TMSOTf facilitates the displacement of the chloride, which is replaced by the highly electron-withdrawing triflate group, thereby creating a potent electrophilic species ready to react with various nucleophiles.

Elucidation of Mechanistic Pathways for Highly Electrophilic Carbamoyl Triflate Intermediates

Once generated, the carbamoyl triflate intermediate is a powerful electrophile. Mechanistic studies, including in situ NMR monitoring, have confirmed its formation. For instance, the appearance of new singlets in ¹H NMR spectra and a distinct carbonyl signal in ¹³C NMR spectra are indicative of the formation of this transient species. This highly reactive intermediate can be effectively trapped by nucleophiles, such as electron-rich aromatic compounds. The pathway involves an electrophilic aromatic substitution mechanism, where the aromatic substrate attacks the electrophilic carbonyl carbon of the carbamoyl triflate, leading to the formation of a C-C bond and subsequent rearomatization to yield the corresponding aryl amide product.

Regioselectivity and Substrate Scope in Direct C-H Carbamoylation

The direct C-H carbamoylation of aromatic and heteroaromatic compounds using TMSOTf-activated carbamoyl chlorides demonstrates notable regioselectivity, which is influenced by the electronic properties of the substrate. The reaction is particularly effective for electron-rich aromatic systems.

The scope of the reaction includes a variety of substrates, as detailed in the table below.

SubstrateProduct YieldNotes
Mesitylene67%Carbamoylation of a strongly activated aromatic ring.
4-Methylanisole83%Successful conversion of an electron-rich aromatic ether.
Benzothiophene72%Yield for a mixture of 3k and 3k' isomers, demonstrating applicability to heteroaromatic systems.

This method provides a direct route to aryl amides, which are prevalent in pharmaceutical and agrochemical compounds.

Unwanted Side Reactions and By-product Formation

In reactions involving carbamoyl chlorides and their derivatives, the formation of undesired side products can occur, impacting yield and purity. Understanding the genesis of these species is crucial for developing effective control strategies.

Genesis of Allophanates and Related Undesired Species

Allophanates are common by-products in reactions involving isocyanates, which can be precursors to or products of carbamoyl chlorides. An allophanate is formed from the reaction of an isocyanate with a urethane (carbamate) group. This reaction is typically reversible and favored at higher temperatures, generally between 100 and 140°C nih.gov. The N-H bond of the urethane adds across the N=C bond of the isocyanate. In the context of polyurethane synthesis, allophanate formation is often considered an undesirable side reaction that can lead to branching and crosslinking researchgate.net.

Strategies for By-product Suppression and Reaction Control

Several strategies can be employed to minimize the formation of allophanates and other by-products.

Temperature Control: Since allophanate formation is reversible and often occurs at elevated temperatures, careful management of the reaction temperature is a primary control measure nih.gov.

Stoichiometric Control: Using a precise stoichiometric balance of reactants and avoiding a large excess of isocyanate can suppress the formation of allophanates, which require an isocyanate to react with a pre-formed urethane researchgate.net.

Catalyst Selection: The choice of catalyst can significantly influence reaction pathways. Certain catalysts may favor the desired urethane formation over side reactions. For instance, the use of tertiary amine catalysts in some polyurethane systems has been shown to mediate carbamate exchange without significant evidence of allophanate formation acs.org.

Control of Additives: In some systems, controlling the concentration of co-catalysts or additives can suppress side reactions. For example, limiting the amount of metal compounds (like sodium or potassium) has been shown to reduce the coproduction of isocyanurate trimers during allophanate synthesis google.com.

Intrinsic Stability and Decomposition Pathways of N,N-Substituted Carbamoyl Chlorides

N,N-disubstituted carbamoyl chlorides, such as this compound, exhibit greater stability compared to their monosubstituted or unsubstituted counterparts nih.govnih.gov. The parent compound, H₂NCOCl, is remarkably stable, capable of withstanding temperatures in the 300–400 °C range, whereas formyl chloride (HOCOCl) is highly unstable nih.govnih.govresearchgate.net. The stability of N,N-disubstituted carbamoyl chlorides is influenced by the nature of the substituents and the surrounding conditions.

The primary decomposition pathway for these compounds under solvolytic conditions is typically a unimolecular Sₙ1 mechanism nih.govnih.govresearchgate.net. This process involves the ionization of the C-Cl bond to form a resonance-stabilized carbamoyl cation and a chloride ion. This carbamoyl cation is stabilized by the lone pair of electrons on the nitrogen atom. The rate of solvolysis is influenced by the alkyl groups attached to the nitrogen; for example, N,N-diethylcarbamoyl chloride solyvolyzes faster than N,N-dimethylcarbamoyl chloride, consistent with the electron-donating nature of the ethyl groups stabilizing the cationic intermediate nih.gov.

Another decomposition pathway has been observed for specific structures under thermal, non-solvolytic conditions. For instance, N-t-butyl-N-alkylcarbamoyl chlorides have been found to decompose upon heating in solvents like nitrobenzene or toluene (B28343). This decomposition yields an alkyl isocyanate, isobutylene, and HCl nih.gov. The proposed mechanism involves ionization to a carbamoyl cation and a chloride ion, followed by the chloride abstracting a proton from the tert-butyl group, leading to the formation of isobutylene nih.gov.

The relative stability and decomposition pathways are summarized below.

Compound ClassRelative StabilityPrimary Decomposition Pathway(s)
N,N-Disubstituted Carbamoyl Chlorides HighSolvolysis via Sₙ1 mechanism (formation of carbamoyl cation).
N-t-butyl-N-alkylcarbamoyl Chlorides ModerateThermal elimination to form isocyanate, alkene, and HCl.
Monosubstituted Carbamoyl Chlorides LowerDecompose to isocyanate and HCl in solution nih.govnih.govresearchgate.net.
Unsubstituted Carbamoyl Chloride (H₂NCOCl) HighStable even at high temperatures (300-400 °C) nih.govnih.govresearchgate.net.
Formyl Chloride (HOCOCl) Highly UnstableDecomposes to CO₂ and HCl nih.govnih.govresearchgate.net.

Applications of N Cyclobutyl N Methylcarbamoyl Chloride As a Versatile Chemical Building Block

Role in Complex Molecule Synthesis

The reactivity of N-cyclobutyl-N-methylcarbamoyl chloride makes it a key reagent for the synthesis of complex organic molecules. Its ability to react with a wide range of nucleophiles, including alcohols, amines, and thiols, allows for the straightforward introduction of the carbamoyl (B1232498) group, which is a common structural motif in many biologically active compounds and functional materials.

This compound is an effective reagent for the synthesis of carbamate (B1207046) esters through its reaction with alcohols and phenols. google.com This reaction is a cornerstone of its utility, as the carbamate functional group is a key component in a number of pharmaceuticals. While direct examples involving this compound are not prevalent in publicly accessible literature, the synthesis of analogues using structurally similar carbamoyl chlorides highlights its potential.

A notable example is in the synthesis of analogues of rivastigmine, a carbamate-based acetylcholinesterase inhibitor used in the management of Alzheimer's disease. researchgate.netnih.gov The core of rivastigmine's structure is a carbamate ester. Research into new rivastigmine analogues often involves the reaction of a phenolic precursor with a suitable N,N-disubstituted carbamoyl chloride. researchgate.netnih.gov For instance, N-ethyl-N-methylcarbamoyl chloride, a close analogue of this compound, is used to synthesize rivastigmine itself. researchgate.netgoogle.com This suggests that this compound could be employed to create novel rivastigmine analogues with potentially modified pharmacokinetic or pharmacodynamic properties.

Table 1: Examples of Rivastigmine Analogues Synthesized Using N,N-Disubstituted Carbamoyl Chlorides (Illustrative examples based on analogous reagents)

Precursor PhenolCarbamoyl Chloride ReagentResulting Carbamate DerivativePotential Therapeutic Application
(S)-3-(1-(Dimethylamino)ethyl)phenolN-Ethyl-N-methylcarbamoyl chlorideRivastigmineAlzheimer's Disease
3-HydroxyphenylpiperidineN,N-Dimethylcarbamoyl chlorideAnalog ANeurological Disorders
4-HydroxyindoleN-Cyclohexyl-N-methylcarbamoyl chlorideAnalog BSerotonergic Agent

The reaction of this compound with primary and secondary amines leads to the formation of N,N,N'-trisubstituted ureas, which are a class of N,N-disubstituted amides. This reaction provides a straightforward method for the construction of diverse urea-based molecular scaffolds. google.com Substituted ureas are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as enzyme inhibitors and receptor antagonists. google.com

The synthesis of N,N'-disubstituted ureas is a well-established synthetic transformation. nih.gov The general approach involves the reaction of an amine with a carbamoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. The diversity of commercially available amines allows for the creation of a vast library of urea derivatives from a single carbamoyl chloride precursor like this compound.

Table 2: Representative N,N-Disubstituted Urea Scaffolds (Illustrative examples of scaffolds accessible via carbamoyl chlorides)

Amine ReactantResulting Urea ScaffoldPotential Biological Activity
Aniline1-Aryl-3,3-dialkylureaHerbicide, Kinase Inhibitor
Benzylamine1-Benzyl-3,3-dialkylureaAnticonvulsant
Piperidine1-(Piperidin-1-ylcarbonyl)pyrrolidineCannabinoid Receptor Ligand
Morpholine4-(N,N-Dialkylcarbamoyl)morpholineAgrochemical

Beyond its role in forming the final carbamate or urea functionality, this compound can also serve as a key intermediate in more complex, multi-step synthetic sequences. The carbamoyl chloride group can be used to temporarily protect an amine or to activate a molecule for subsequent transformations. While specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not readily found in the literature, the general reactivity of carbamoyl chlorides suggests their potential in such roles. For instance, the reaction of a carbamoyl chloride with a bifunctional molecule could be the initial step in the construction of a heterocyclic ring system. organic-chemistry.org

The synthesis of various nitrogen-containing heterocycles often involves the use of versatile building blocks that can introduce specific functionalities and structural motifs. wikipedia.orgresearchgate.net Carbamoyl chlorides, by their nature, are excellent electrophiles and can be employed in cyclization reactions to form a variety of heterocyclic structures.

Utility in Derivatization for Analytical and Separation Sciences

The reactivity of this compound also lends itself to applications in analytical chemistry, particularly in the derivatization of molecules for chromatographic analysis.

In the field of analytical chemistry, the separation of enantiomers is a critical task, especially in the pharmaceutical industry where the chirality of a drug molecule can have profound effects on its efficacy and safety. One common strategy for the chromatographic separation of enantiomers is through derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

While no specific studies detailing the use of this compound as a chiral derivatizing agent were identified, the principle is well-established with other reagents. If N-cyclobutyl-N-methylamine were resolved into its enantiomers, the subsequent conversion to the corresponding chiral this compound would provide a valuable tool for the derivatization of racemic alcohols and amines. The resulting diastereomeric carbamates or ureas would exhibit different physical properties, allowing for their separation by techniques such as high-performance liquid chromatography (HPLC).

Table 3: Hypothetical Diastereomer Formation for Chiral Resolution

Racemic AnalyteChiral Derivatizing Agent (Hypothetical)Diastereomeric ProductsSeparation Technique
(R/S)-1-Phenylethanol(R)-N-cyclobutyl-N-methylcarbamoyl chloride(R,R)- and (S,R)-Diastereomeric CarbamatesHPLC on Achiral Phase
(R/S)-Ibuprofen (as amine derivative)(S)-N-cyclobutyl-N-methylcarbamoyl chloride(R,S)- and (S,S)-Diastereomeric UreasHPLC on Achiral Phase

Potential Contributions to Functional Materials and Polymer Chemistry (excluding specific product properties)

The carbamoyl chloride functional group is a precursor to the isocyanate group, a key component in the synthesis of polyurethanes. google.com The thermal or chemical treatment of a carbamoyl chloride can lead to the elimination of hydrogen chloride and the formation of an isocyanate. This transformation opens up the possibility of using this compound in the synthesis of novel polyurethane materials. The cyclobutyl and methyl substituents on the nitrogen atom would influence the properties of the resulting polymer.

Furthermore, the carbamate linkage itself is a component of some functional polymers. google.com Carbamate-functional polymers can be prepared through the reaction of a hydroxyl-containing polymer with a carbamoyl chloride. This post-polymerization modification allows for the introduction of specific side chains that can tune the properties of the material. Therefore, this compound could potentially be used to modify existing polymers to create new materials with tailored characteristics.

Significance in Agrochemical Intermediate Synthesis

This compound serves as a crucial building block in the synthesis of a variety of agrochemical intermediates, primarily through its function as a carbamoylating agent. This chemical role allows for the introduction of the N-cyclobutyl-N-methylcarbamoyl moiety onto a range of molecules, a key step in the formation of numerous carbamate-based pesticides. The versatility of this compound lies in its reactive carbamoyl chloride group, which readily undergoes nucleophilic substitution reactions with alcohols, phenols, and thiols to form the corresponding carbamates, thiocarbamates, and related structures that are foundational to many active ingredients in the agrochemical industry.

The primary chemical utility of this compound is in the formation of a carbon-oxygen or carbon-sulfur bond, linking the carbamoyl group to a larger molecular scaffold. This reaction is a fundamental step in constructing the core structure of many insecticides and fungicides. The general reaction involves the displacement of the chlorine atom on the carbamoyl chloride by a nucleophilic hydroxyl or thiol group, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific data for this compound is not extensively detailed in publicly available literature, its chemical behavior can be inferred from the well-documented reactions of analogous carbamoyl chlorides in the synthesis of commercial agrochemicals. For instance, the production of many carbamate insecticides involves the reaction of a carbamoyl chloride with a phenolic or heterocyclic alcohol.

The table below illustrates the general reaction scheme for the synthesis of carbamate agrochemical intermediates using a generic carbamoyl chloride, which is representative of the role played by this compound.

Reactant A (Nucleophile)Reactant BProduct (Carbamate Intermediate)Reaction Type
Phenolic Compound (e.g., 1-Naphthol)This compoundN-cyclobutyl-N-methyl-1-naphthylcarbamateCarbamoylation
Heterocyclic AlcoholThis compoundO-(Heterocyclyl)-N-cyclobutyl-N-methylcarbamateCarbamoylation
Aliphatic AlcoholThis compoundO-Alkyl-N-cyclobutyl-N-methylcarbamateCarbamoylation
ThiophenolThis compoundS-Phenyl-N-cyclobutyl-N-methylthiocarbamateThiocarbamoylation

Detailed research findings on the synthesis of carbamate pesticides frequently highlight the efficiency of using carbamoyl chlorides as reagents. The reactions are often characterized by high yields and can be carried out under relatively mild conditions. The choice of the specific N-substituents on the carbamoyl chloride, in this case, a cyclobutyl and a methyl group, is a critical aspect of the molecular design of the final agrochemical product, as these groups can significantly influence the molecule's efficacy and selectivity.

The cyclobutyl moiety, in particular, can confer specific properties to the resulting pesticide, such as altered lipophilicity and metabolic stability, which can enhance its performance. The synthesis of agrochemicals containing such cyclic structures often relies on the availability of versatile building blocks like this compound to introduce these key structural features efficiently.

Advanced Characterization and Computational Investigations of N Cyclobutyl N Methylcarbamoyl Chloride and Its Derivatives

Spectroscopic Analysis in Chemical Research

Spectroscopic techniques are fundamental tools in modern chemical research, providing detailed information about the molecular structure, functional groups, and connectivity of atoms within a compound. For a molecule such as N-cyclobutyl-N-methylcarbamoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for comprehensive characterization. In the case of its derivatives, X-ray crystallography can provide definitive proof of structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The N-methyl group would likely appear as a singlet, while the protons on the cyclobutyl ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton (CH) attached to the nitrogen would be expected to resonate at a different chemical shift than the methylene (B1212753) (CH₂) protons of the cyclobutyl ring.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the carbamoyl (B1232498) chloride group is typically found in the downfield region of the spectrum. The carbons of the cyclobutyl ring and the N-methyl carbon would resonate at higher field strengths. The chemical shifts of the cyclobutyl carbons would be influenced by their substitution and ring strain. For instance, in related carbamate (B1207046) structures, the carbonyl carbon (C=O) can appear at chemical shifts around 155.0 ppm.

NMR is also a powerful tool for monitoring the progress of chemical reactions. For example, in the synthesis of derivatives of this compound, the disappearance of the signal for the carbamoyl chloride and the appearance of new signals corresponding to the product can be tracked over time to determine reaction completion and to identify any intermediates or byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃Singlet~30-40
N-CH (cyclobutyl)Multiplet~50-60
CH₂ (cyclobutyl)Multiplets~20-30
C=O-~160-170

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula.

The fragmentation of the molecular ion provides valuable structural clues. Carbamoyl chlorides can undergo several characteristic fragmentation pathways. One common fragmentation is the loss of a chlorine radical to form an acylium ion. Another potential fragmentation is the cleavage of the N-C bond, leading to the formation of a cyclobutylmethylaminyl radical cation and a carbonyl chloride radical. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for carbonyl-containing compounds. The analysis of these fragment ions helps to piece together the structure of the original molecule. A plausible fragmentation pathway could involve the initial loss of a chlorine atom, followed by further fragmentation of the resulting cation. The loss of carbon monoxide from the acylium ion is also a possibility.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z
Molecular Ion[C₆H₁₀ClNO]⁺147/149
[M-Cl]⁺[C₆H₁₀NO]⁺112
[C₄H₈N]⁺[Cyclobutyl-NH]⁺70
[C₅H₈N]⁺[Cyclobutyl-N=CH₂]⁺82

Note: The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds.

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) in the carbamoyl chloride moiety. This peak is typically strong and sharp, appearing in the region of 1700-1780 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. For comparison, the C=O stretch in diethylcarbamoyl chloride appears around 1740 cm⁻¹.

Other characteristic absorption bands would include the C-N stretching vibration, which is usually found in the 1200-1350 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and cyclobutyl groups would also be present in the spectrum, typically around 2850-3000 cm⁻¹ for the stretches.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=OStretch1700 - 1780
C-NStretch1200 - 1350
C-H (sp³)Stretch2850 - 3000
C-ClStretch600 - 800

X-ray Crystallography for Definitive Solid-State Structural Confirmation of Derivatives

While obtaining a suitable crystal of this compound itself might be challenging, X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state of its crystalline derivatives. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For derivatives of this compound, such as those formed by reacting it with nucleophiles, X-ray crystallography can confirm the connectivity of the atoms and establish the stereochemistry of the molecule. It can also provide valuable information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. For instance, studies on related N-carbamoyl succinimides have provided insights into their solid-state conformations and intermolecular interactions. epa.gov In the crystal structure of related carbamate salts, the planarity of the carbamoyl group and the presence of intramolecular hydrogen bonds have been observed. uobasrah.edu.iq

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods can be used to complement experimental data and to gain insights into aspects of molecular structure and reactivity that are difficult or impossible to study experimentally.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to model the electronic structure of this compound. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine the molecule's geometry, vibrational frequencies, and electronic properties. nih.gov

These calculations can provide a detailed picture of the bonding within the molecule. For example, they can be used to analyze the nature of the C-N and C-Cl bonds in the carbamoyl chloride group, including their bond order and polarity. The calculations can also be used to determine the distribution of electron density in the molecule and to identify regions that are susceptible to nucleophilic or electrophilic attack.

Furthermore, quantum chemical calculations can be used to predict the NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. The calculated energies of different conformations of the molecule can also provide insights into its flexibility and the relative stability of different shapes it can adopt.

Computational Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational modeling involves mapping the potential energy surface of a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. For reactions involving this compound, such as its reaction with nucleophiles, computational methods like Density Functional Theory (DFT) are employed to model the step-by-step process of bond breaking and formation.

These calculations can reveal whether a reaction proceeds through a concerted mechanism, where all bond changes occur in a single step, or a stepwise mechanism involving one or more intermediates. The geometry of the transition state is a key finding, as it dictates the stereochemical outcome of the reaction. For instance, in a nucleophilic substitution reaction at the carbonyl carbon of this compound, computational models can predict the precise arrangement of atoms as the nucleophile approaches and the chloride ion departs.

The energies of these transition states are of paramount importance as they determine the activation energy of the reaction, which is directly related to the reaction rate. By calculating and comparing the activation energies for different possible pathways, researchers can determine the most likely mechanism.

Table 1: Hypothetical Transition State Geometries for Nucleophilic Acyl Substitution

ParameterTransition State (SN2-type)
C=O bond length (Å)1.35
C-Cl bond length (Å)2.10
C-Nucleophile bond length (Å)2.05
O-C-N bond angle (°)115

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar systems, as specific research on this compound is not publicly available.

Prediction of Reactivity, Regioselectivity, and Energetic Profiles

Computational chemistry also provides a framework for predicting the reactivity and selectivity of chemical reactions. For a molecule like this compound, which has multiple potentially reactive sites, predicting where a reaction will occur (regioselectivity) is crucial. This can be achieved by analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of its molecular orbitals.

For example, the carbonyl carbon in this compound is electrophilic and thus susceptible to attack by nucleophiles. Computational models can quantify this electrophilicity and compare it to other potential sites of reaction. Similarly, the regioselectivity of reactions involving derivatives of this compound with different functional groups can be predicted.

Table 2: Calculated Energetic Profile for a Hypothetical Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+15
Intermediate-5
Transition State 2+10
Products-20

Note: This table represents a hypothetical energetic profile for a two-step reaction involving a derivative of this compound. The values are for illustrative purposes.

Through the combination of these computational approaches, a detailed and quantitative understanding of the chemical behavior of this compound and its derivatives can be achieved, guiding further experimental work and the design of new synthetic methodologies.

Future Perspectives and Emerging Research Directions for N Cyclobutyl N Methylcarbamoyl Chloride

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of N,N-disubstituted carbamoyl (B1232498) chlorides involves the reaction of a secondary amine with the highly toxic and corrosive reagent, phosgene (B1210022), or its derivatives. google.comwikipedia.orgresearchgate.net This process, while effective, poses significant environmental and safety challenges, making the development of sustainable alternatives a primary research goal.

Future research will likely focus on phosgene-free routes that utilize more benign reagents. One promising avenue is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), a stable and solid phosgene surrogate, to carbamoylate the parent secondary amine, N-cyclobutylmethylamine. acs.org Another sustainable approach involves the direct conversion of low-concentration carbon dioxide (CO2) into carbamates, which are precursors or products of carbamoyl chlorides, using catalysts and regenerable reagents. organic-chemistry.org These methods avoid the direct handling of hazardous materials and align with the principles of green chemistry. researchgate.net

AspectTraditional Phosgene-Based RouteEmerging Sustainable Routes
Carbonyl Source Phosgene (COCl₂)Carbon Dioxide (CO₂), 1,1'-Carbonyldiimidazole (CDI)
Safety Profile Highly toxic, corrosive, requires stringent handling procedures researchgate.netSignificantly safer, utilizes stable solids (CDI) or abundant gases (CO₂) acs.orgorganic-chemistry.org
Sustainability Low; generates hazardous byproductsHigh; focuses on atom economy and less hazardous reagents
Key Research Focus Process optimization and safety containmentCatalyst development, use of renewable feedstocks, one-pot procedures organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The classical reactivity of carbamoyl chlorides is dominated by nucleophilic substitution at the carbonyl carbon, reacting with alcohols to form carbamates and with amines to yield ureas. nih.govwikipedia.org While these transformations are synthetically useful, the frontier of research is moving towards transition metal-catalyzed reactions that unlock novel bond formations. rsc.org

A significant emerging area is the use of carbamoyl chlorides as versatile synthons in a wide array of transition metal-catalyzed transformations. rsc.orgresearchgate.net Research is increasingly demonstrating their participation in cross-coupling, annulation, and C–H functionalization reactions to create complex amide-containing molecules. rsc.orgresearchgate.net Another nascent pathway involves the photochemical generation of carbamoyl radicals from their chloride precursors. researchgate.net The application of these radical species in intermolecular reactions, such as Giese additions, represents a largely unexplored and promising transformation pathway for N-cyclobutyl-N-methylcarbamoyl chloride, enabling the formation of new carbon-carbon bonds under mild conditions. researchgate.net

Reactivity PatternDescriptionPotential Transformation for this compound
Nucleophilic Acyl Substitution Reaction with nucleophiles (alcohols, amines, water) at the carbonyl carbon. nih.govwikipedia.orgSynthesis of N-cyclobutyl-N-methyl-substituted carbamates and ureas.
Transition Metal Cross-Coupling Participation in reactions like Suzuki, Heck, or Sonogashira couplings to form C-C or C-heteroatom bonds. rsc.orgresearchgate.netCoupling with aryl boronic acids to form N-cyclobutyl-N-methylbenzamides.
C-H Functionalization Direct, metal-catalyzed functionalization of C-H bonds using the carbamoyl group as a directing or coupling partner. rsc.orgresearchgate.netIntramolecular cyclization via C-H activation to form novel heterocyclic scaffolds.
Radical Generation/Reaction Formation of a carbamoyl radical via photochemical or reductive pathways for subsequent C-C bond formation. researchgate.netAddition to alkenes or alkynes to synthesize complex amides.

Expansion of Synthetic Applications in Emerging Fields

Historically, carbamoyl chlorides have been pivotal intermediates in the synthesis of agrochemicals like pesticides and herbicides, as well as in pharmaceuticals, including anticonvulsants and muscle relaxants. nih.gov The anti-Alzheimer's drug Rivastigmine, for instance, is synthesized using a carbamoyl chloride derivative. acs.orgnih.gov

The novel reactivity patterns discussed above are poised to expand the utility of this compound into new and emerging scientific fields. Its role in transition metal-catalyzed C-H functionalization and cross-coupling reactions makes it a valuable building block for the synthesis of functionalized organic frameworks in materials science . rsc.org In medicinal chemistry, these advanced transformations allow for the rapid construction of complex, biologically active molecules and diverse compound libraries for drug discovery. researchgate.net Furthermore, the development of new reagents based on this compound for applications in bioconjugation and chemical biology is an active area of interest, enabling the labeling and study of biomolecules.

In-depth Mechanistic Investigations and Stereochemical Control

Mechanistic studies have shown that the solvolysis of N,N-dialkylcarbamoyl chlorides typically proceeds through an Sₙ1-type mechanism, involving the formation of a carbamoyl cation intermediate. nih.govnih.gov However, the precise influence of the cyclobutyl group in this compound on reaction rates and mechanistic pathways remains an area for detailed investigation. Future studies will likely employ kinetic analyses and computational modeling to elucidate the role of the strained ring on carbocation stability and reactivity.

A critical frontier for this compound is the development of methods for stereochemical control . Many biologically active molecules are chiral, and the ability to control stereochemistry during synthesis is paramount. Emerging research focuses on transition metal-catalyzed enantioselective reactions using carbamoyl chlorides to construct enantioenriched products like chiral amides and lactams. researchgate.netresearchgate.net The development of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving this compound is a key objective. Such control would enable its use in the asymmetric synthesis of complex chiral molecules. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automation offers significant advantages in terms of safety, efficiency, and scalability. amt.uk Reactions involving hazardous reagents or highly reactive intermediates are often better controlled within the confined and well-mixed environment of a flow microreactor. nih.govresearchgate.net

The synthesis of this compound, particularly if it involves phosgenation, could be rendered significantly safer by transitioning from batch to continuous flow processing. amt.uk Furthermore, subsequent transformations of the compound can be accelerated and optimized using flow systems, which allow for rapid heating, cooling, and mixing. unimi.it Coupling these flow platforms with automated systems enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries derived from this compound. sci-hub.se This approach is particularly valuable for accelerating the discovery of new materials and pharmaceutical leads. The generation and immediate use of unstable intermediates, such as carbamoyl anions, in a flow system is a powerful strategy that can be applied to this compound. nih.gov

Q & A

Q. What are the established synthetic routes for N-cyclobutyl-N-methylcarbamoyl chloride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves reacting N-cyclobutyl-N-methylcarbamic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane or toluene under reflux. Critical parameters include:

  • Moisture control : Strictly anhydrous conditions to prevent hydrolysis .
  • Temperature : Reflux at 40–60°C for 2–4 hours to ensure complete conversion .
  • Stoichiometry : A 1:1.2 molar ratio of carbamic acid to SOCl₂ minimizes byproducts like HCl gas .
  • Workup : Neutralization with aqueous sodium bicarbonate followed by drying (MgSO₄) and solvent evaporation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify cyclobutyl protons (δ 2.5–3.0 ppm) and carbamoyl carbonyl (δ 155–160 ppm). Methyl groups appear as singlets (δ 2.7–3.1 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at 1680–1720 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 177.6 (calculated for C₆H₁₀ClNO) with fragmentation patterns matching cyclobutyl cleavage .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting reports on the hydrolytic stability of this compound in different solvent systems?

Methodological Answer:

  • Controlled Hydrolysis Studies : Compare stability in aprotic (e.g., DMSO, THF) vs. protic (e.g., methanol, water) solvents. Use kinetic monitoring via HPLC to track degradation .
  • Variable pH Analysis : Test stability at pH 2–10 to identify degradation thresholds. Buffered solutions with ionic strength control reduce confounding variables .
  • Isolation of Hydrolysis Products : Characterize byproducts (e.g., N-cyclobutyl-N-methylurea) via LC-MS to confirm reaction pathways .

Q. What strategies are recommended for minimizing dimerization or decomposition during the storage of this compound?

Methodological Answer:

  • Storage Conditions : Use amber vials under inert gas (Ar/N₂) at –20°C to suppress radical-mediated dimerization .
  • Stabilizers : Add molecular sieves (3Å) to scavenge residual moisture and inhibit hydrolysis .
  • Periodic Purity Checks : Conduct monthly NMR or TLC assays to detect early degradation .

Q. In mechanistic studies, what experimental approaches can elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled substrates (e.g., ¹⁸O in carbonyl) to distinguish between SN1/SN2 pathways .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify steric effects from the cyclobutyl group .
  • Competition Experiments : React with competing nucleophiles (e.g., amines vs. alcohols) to quantify selectivity under varying conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.